molecular formula C13H17BrO9 B13855407 methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Cat. No.: B13855407
M. Wt: 397.17 g/mol
InChI Key: GWTNLHGTLIBHHZ-HSBVKHSESA-N
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Description

Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glutamine as a starting material, which undergoes several transformations including acetylation, bromination, and esterification to yield the final product . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its bromine atom and multiple acetyl groups make it particularly interesting for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H17BrO9

Molecular Weight

397.17 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8?,9-,10?,11?,12-/m1/s1

InChI Key

GWTNLHGTLIBHHZ-HSBVKHSESA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)Br)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C

Origin of Product

United States

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